5-Methyl-1-hexenylboronic acid

描述

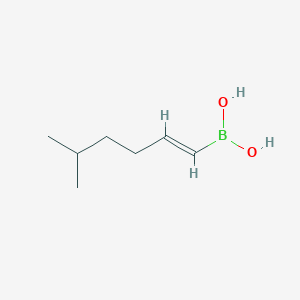

5-Methyl-1-hexenylboronic acid is an organic compound with the molecular formula C7H15BO2 It is a boronic acid derivative characterized by a boronic ester functional group attached to a hexenyl chain with a methyl group at the fifth carbon

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method involves the reaction of 5-methyl-1-hexene with a Grignard reagent, followed by the addition of boronic acid.

Boronic Ester Formation: Another approach is the formation of boronic esters through the reaction of 5-methyl-1-hexenyl halide with boronic acid derivatives under mild conditions.

Hydroboration-Oxidation: This method involves the hydroboration of 5-methyl-1-hexene followed by oxidation to yield the boronic acid.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.

Substitution: Substitution reactions involving the boronic acid group can lead to the formation of different boronic esters or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Boronic esters and other reduced forms.

Substitution Products: Different boronic esters and derivatives.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-methyl-1-hexenylboronic acid is in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and boronic acids, making it a crucial step in the synthesis of complex organic molecules. The stability and reactivity of this compound enhance the efficiency of these reactions, leading to higher yields and selectivity in product formation .

Table: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | Suzuki–Miyaura | 85 | High selectivity |

| Arylboronic Acid | Suzuki–Miyaura | 90 | Widely used |

| Alkenylboronic Acid | Negishi coupling | 75 | Less stable than aliphatic acids |

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit promising anticancer properties. These compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, the FDA-approved drug bortezomib (a boronic acid derivative) has shown effectiveness against multiple myeloma and other cancers . The modification of existing drugs with boronic acids can enhance their therapeutic profiles by improving selectivity and reducing side effects.

Case Study: Bortezomib and Boron Compounds

A study highlighted the combination therapy involving bortezomib and other agents to overcome drug resistance in aggressive lymphomas. The addition of boronic acids like this compound could potentially enhance the efficacy of such treatments by targeting specific pathways involved in tumor growth .

Biological Applications

Sensors and Delivery Systems

Boronic acids are increasingly used in the development of sensors due to their ability to form reversible covalent bonds with diols. This property can be exploited for the design of biosensors that detect glucose levels or other biomolecules. Moreover, the incorporation of this compound into drug delivery systems can facilitate targeted therapy by improving solubility and stability .

Synthetic Methodologies

Catalytic Applications

The compound also serves as a catalyst or reagent in various synthetic methodologies beyond cross-coupling reactions. Its role in facilitating reactions such as aldol condensations and hydroboration has been documented, showcasing its versatility as a building block in organic synthesis .

作用机制

The mechanism by which 5-Methyl-1-hexenylboronic acid exerts its effects depends on the specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological assays, the compound can form stable complexes with enzymes or other biomolecules, affecting their activity.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: The boronic acid group targets transition metal catalysts, such as palladium, to facilitate the formation of carbon-carbon bonds.

Biological Assays: The compound interacts with enzymes and other biomolecules, affecting their activity and function.

相似化合物的比较

Phenylboronic Acid: Similar in structure but lacks the alkene group.

Ethylboronic Acid: A simpler boronic acid with an ethyl group instead of the hexenyl chain.

Propylboronic Acid: Another simple boronic acid with a propyl group.

Uniqueness: 5-Methyl-1-hexenylboronic acid is unique due to its alkene group, which allows for additional reactivity and applications compared to simpler boronic acids. Its methyl group also provides steric hindrance, influencing its reactivity and interactions.

生物活性

5-Methyl-1-hexenylboronic acid (5-MHBA) is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-MHBA is characterized by a boronic acid functional group attached to a branched alkene, specifically featuring a double bond between the first and second carbon atoms, with a methyl group at the fifth position. Its molecular formula is . The unique branching at the fifth carbon influences its reactivity and potential applications in organic synthesis.

The biological activity of 5-MHBA primarily stems from its ability to form covalent bonds with biomolecules. The boron atom in the compound can selectively bind to hydroxyl groups on sugars and proteins, which is crucial for understanding its therapeutic potential. This interaction allows 5-MHBA to act as an enzyme inhibitor, particularly against serine proteases and some kinases, making it valuable in drug design and development.

Biological Applications

Research indicates that boronic acids, including 5-MHBA, exhibit several biological activities:

- Enzyme Inhibition : 5-MHBA can inhibit various enzymes by forming reversible covalent bonds with diols, affecting their activity.

- Anticancer Properties : Some studies suggest that boronic acids may have anticancer effects due to their interactions with biological molecules .

- Drug Development : The compound's ability to interact with biological targets positions it as a candidate for new drug development.

Comparison of Boronic Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Branched alkene with a boronate group | Selective binding to hydroxyl groups |

| 3-Methylbutylboronic Acid | Branched alkane with a shorter carbon chain | Used primarily in Suzuki reactions |

| 2-Ethylbutylboronic Acid | Contains an ethyl group instead of methyl | Exhibits different reactivity patterns |

| 4-Methylpentylboronic Acid | Longer carbon chain with a methyl group | May show distinct biological activity |

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that 5-MHBA can effectively inhibit serine proteases by binding to their active sites. This property was exploited in biochemical assays to study enzyme mechanisms.

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various boronic acid derivatives, including 5-MHBA. The results indicated that compounds with similar structures could induce apoptosis in cancer cells, highlighting their therapeutic potential .

- Drug Design Applications : In medicinal chemistry, 5-MHBA has been utilized as a building block for synthesizing more complex molecules aimed at targeting specific diseases. Its ability to form stable complexes with biomolecules makes it a versatile tool in drug discovery .

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 5-methyl-1-hexenylboronic acid?

- The synthesis of boronic acids typically involves transmetalation or hydroboration reactions. For example, hydroboration of 5-methyl-1-hexyne with borane-dimethyl sulfide followed by hydrolysis could yield the target compound. Purification often requires column chromatography (≥95% purity, as seen in analogous boronic acid preparations) . Reaction yields depend on stoichiometric control and anhydrous conditions .

Q. What safety protocols are critical when handling this compound?

- Boronic acids are generally hygroscopic and may decompose under moisture. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage in inert atmospheres (argon) at 2–8°C minimizes degradation . Skin contact requires immediate washing with soap and water due to potential irritation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) confirms boron bonding and structural integrity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% by area normalization). Mass spectrometry (HRMS) validates molecular weight .

Q. How do solubility properties impact experimental design with this compound?

- Boronic acids often exhibit limited water solubility but dissolve in polar aprotic solvents like DMSO or THF. Pre-dissolution in DMSO (e.g., 100 mg/mL) is recommended for homogeneous reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates.

- Base : Cs₂CO₃ or K₃PO₄ to maintain pH >9, enhancing boronate activation.

- Solvent : Dioxane/water mixtures (4:1) to balance solubility and reactivity.

Monitor reaction progress via TLC or GC-MS to prevent over-coupling .

Q. What factors contribute to stability discrepancies in this compound under varying storage conditions?

- Degradation pathways include hydrolysis (forming boroxines) and oxidation. Stability studies under controlled humidity (e.g., 40% RH vs. dry argon) show significant differences in shelf life. Accelerated aging tests (40°C/75% RH) over 14 days can predict long-term storage behavior .

Q. How should researchers resolve contradictory data in cross-coupling yields with this boronic acid?

- Contradictions often arise from trace moisture or oxygen. Implement rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation). Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading) .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) calculations model steric and electronic effects. Parameters like Fukui indices quantify nucleophilic/electrophilic behavior. Synthetic accessibility scores (e.g., 2.03 for similar boronic acids) guide feasibility assessments .

Q. What strategies mitigate decomposition during prolonged storage?

- Lyophilization stabilizes boronic acids as powders. Additives like BHT (butylated hydroxytoluene) inhibit oxidation. Quarterly HPLC re-analysis ensures batch consistency .

Q. How do steric effects from the methyl and hexenyl substituents influence regioselectivity in catalytic cycles?

属性

IUPAC Name |

[(E)-5-methylhex-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVLJDDGUYUPN-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。